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Compound of Interest

Compound Name: 4-amino-2,6-dihydroxypyrimidine

Cat. No.: B1141700 Get Quote

CAS Number: 873-83-6

This technical guide provides an in-depth overview of 6-aminouracil, a pyrimidine derivative of

significant interest in medicinal chemistry and drug development. This document covers its

chemical structure, physicochemical properties, synthesis protocols, and known biological

activities, tailored for researchers, scientists, and professionals in the pharmaceutical industry.

Chemical Structure and Properties
6-Aminouracil is a heterocyclic organic compound consisting of a uracil ring substituted with an

amino group at the C6 position.[1] Its structure is foundational for the synthesis of a variety of

biologically active molecules.

Caption: Chemical structure of 6-aminouracil.

The key physicochemical properties of 6-aminouracil are summarized in the table below for

easy reference.
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Property Value Reference

CAS Number 873-83-6 [1]

Molecular Formula C4H5N3O2 [1]

Molecular Weight 127.10 g/mol

Appearance
White to off-white crystalline

powder

Melting Point >300 °C

Solubility Sparingly soluble in water

SMILES C1=C(NC(=O)NC1=O)N [1]

Experimental Protocols
Synthesis of 6-Aminouracil
A common and reliable method for the synthesis of 6-aminouracil involves the condensation of

ethyl cyanoacetate with urea in the presence of a strong base like sodium ethoxide. The

following protocol is adapted from established chemical synthesis procedures.[2]

Materials:

Sodium metal

Absolute ethanol

Ethyl cyanoacetate

Urea

Glacial acetic acid

Water

Procedure:
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Preparation of Sodium Ethoxide: In a suitable reaction vessel equipped with a reflux

condenser and a mechanical stirrer, dissolve sodium metal in absolute ethanol. Caution: This

reaction is exothermic and produces flammable hydrogen gas. Ensure proper ventilation and

exclusion of moisture.

Reaction Mixture: To the freshly prepared sodium ethoxide solution, add ethyl cyanoacetate,

followed by urea.

Reflux: Heat the reaction mixture to reflux and maintain it for several hours with continuous

stirring.

Work-up: After the reaction is complete, add hot water to dissolve the reaction mixture.

Precipitation: Neutralize the solution to litmus paper with glacial acetic acid. The initial

frothing will be vigorous as the product begins to precipitate. Continue adding glacial acetic

acid until precipitation is complete.

Isolation and Purification: Cool the mixture and collect the precipitated 6-aminouracil by

filtration. Wash the solid with cold water and then with ethanol. The product can be further

purified by recrystallization.

Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (DMSO-d₆): The proton NMR spectrum of 6-aminouracil would be expected to show

signals for the vinyl proton (C5-H) and the protons of the amino group (NH₂) and amide

groups (N1-H and N3-H). One source provides the following assignments for a derivative: δ

10.47 (s, 1H, N-H), 6.87 (s, 2H, NH₂), 4.58 (d, 1H, C5-H).[3] For 6-aminouracil itself, another

source shows peaks at δ 10.43 (s, 1H), 10.38 (s, 1H), 8.08 (s, 1H), and 4.89 (d, 1H).[3]

¹³C NMR (DMSO-d₆): The carbon NMR spectrum would show distinct signals for the four

carbon atoms in the pyrimidine ring. Expected chemical shifts would be in the regions for

carbonyl carbons (C2 and C4), and sp² hybridized carbons (C5 and C6). A reported

spectrum for a derivative shows peaks at δ 165.0, 160.5, 156.7, 151.7, and 81.5.[3]

Infrared (IR) Spectroscopy
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The IR spectrum of 6-aminouracil displays characteristic absorption bands corresponding to its

functional groups.

Wavenumber (cm⁻¹) Assignment

3500 - 3300 N-H stretching (amine)

3200 - 3100 N-H stretching (amide)

~1710 C=O stretching (carbonyl)

~1660 C=C stretching

~1640 N-H bending (amine)

Biological Activity and Applications in Drug
Development
6-Aminouracil serves as a versatile precursor for the synthesis of a wide range of heterocyclic

compounds with potential therapeutic applications.[4] Its derivatives have been investigated for

various biological activities.

Anticancer and Antiviral Agents: It is a key building block in the development of novel

anticancer and antiviral drugs.[5] Its structural similarity to natural nucleobases allows its

derivatives to interfere with nucleotide metabolism and nucleic acid synthesis. Some 5-

cinnamoyl-6-aminouracil derivatives have shown cytotoxic activity against leukemia cell

lines.[6] 6-Aminouracil derivatives have also been evaluated as cytotoxic agents against

prostate cancer cell lines.[7]

Enzyme Inhibition: Derivatives of 6-aminouracil have been shown to inhibit various enzymes.

For instance, it has inhibitory properties against dihydroorotase, an enzyme involved in

pyrimidine biosynthesis.[1] Certain derivatives also exhibit inhibitory action against

adenosine-3',5'-cyclic phosphate phosphodiesterase, which is involved in cellular signaling

pathways related to cell growth and differentiation.[5]

The following diagram illustrates the role of 6-aminouracil in the development of therapeutic

agents and its known mechanisms of action.
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Biological roles and applications of 6-aminouracil derivatives.

6-Aminouracil

Chemical Synthesis

6-Aminouracil Derivatives

Anticancer Agents Antiviral Agents Enzyme Inhibitors

Dihydroorotase

inhibit

Adenosine-3',5'-cyclic
phosphate phosphodiesterase

inhibit

Click to download full resolution via product page

Caption: Logical workflow of 6-aminouracil applications.

This technical guide provides a summary of the core information on 6-aminouracil for research

and development purposes. For more specific applications and detailed mechanistic studies,

consulting the primary literature is recommended.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [6-Aminouracil: A Technical Guide for Researchers and
Drug Development Professionals]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1141700#6-aminouracil-cas-number-and-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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